molecular formula C12H16O2 B8549757 2-Methyl-4-butoxybenzaldehyde

2-Methyl-4-butoxybenzaldehyde

Cat. No.: B8549757
M. Wt: 192.25 g/mol
InChI Key: IXFJKQSFPPWEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is structurally related to benzaldehyde derivatives used in flavoring agents, pharmaceuticals, and organic synthesis intermediates. Its alkoxy substituent (butoxy) confers distinct solubility and volatility properties compared to shorter-chain alkoxy or hydroxy analogs.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-butoxy-2-methylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

IXFJKQSFPPWEJR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

Property 2-Methyl-4-butoxybenzaldehyde 4-(Bromomethyl)benzaldehyde 2-Hydroxy-4-methoxybenzaldehyde
Molecular Formula C₁₂H₁₆O₂ C₈H₇BrO C₈H₈O₃
Substituents -C₄H₉O (para), -CH₃ (ortho) -CH₂Br (para) -OH (ortho), -OCH₃ (para)
Molecular Weight (g/mol) 192.2 199.0 152.1
Key Functional Groups Aldehyde, ether Aldehyde, bromoalkyl Aldehyde, phenol, ether
Structural Implications:
  • Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde makes it a reactive alkylating agent, unlike the chemically stable butoxy or methoxy groups .
Key Observations:
  • 2-Hydroxy-4-methoxybenzaldehyde ’s hydroxy group may increase metabolic conjugation (e.g., sulfation, glucuronidation), reducing bioavailability compared to alkoxy derivatives .
Functional Differences:
  • This compound : Likely used in hydrophobic matrices (e.g., perfumes, polymer additives).
  • 2-Hydroxy-4-methoxybenzaldehyde : Preferred in food flavorings due to its polarity and structural resemblance to vanillin .

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